1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the nitrophenyl group and the azabicyclo[3.1.0]hexane core imparts distinct chemical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of alkenes with nitrophenyl-substituted precursors. One common method is the intramolecular cyclopropanation of alkenes using a copper(I)/secondary amine cooperative catalyst. This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Photocatalytic cycloaddition reactions have also been explored for the synthesis of similar bicyclic compounds, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrophenyl and azabicyclo[3.1.0]hexane moieties. The compound can undergo nucleophilic attack at the nitrophenyl group, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as DNA or proteins, resulting in various biological effects .
Comparison with Similar Compounds
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic structure but differ in the arrangement of the carbon atoms and the presence of different substituents.
1,3-Diazabicyclo[3.1.0]hexanes: These compounds contain an additional nitrogen atom in the bicyclic ring, which can alter their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919288-19-0 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)10-4-2-1-3-9(10)11-5-8(11)6-12-7-11/h1-4,8,12H,5-7H2 |
InChI Key |
QWADAXCOXBWHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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